molecular formula C22H18N6O2 B14726550 Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) CAS No. 6960-18-5

Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone)

Cat. No.: B14726550
CAS No.: 6960-18-5
M. Wt: 398.4 g/mol
InChI Key: KZQMEAROKQYFTF-UHFFFAOYSA-N
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Description

Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) is a complex organic compound that features a piperazine ring linked to two quinoxaline units via methanone bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) typically involves the reaction of piperazine with quinoxaline derivatives. One common method involves the reaction of piperazine with quinoxaline-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce piperazine-1,4-diylbis(quinoxalin-2-ylmethanol) .

Scientific Research Applications

Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . The compound’s quinoxaline moieties are believed to interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Piperazine-1,4-diylbis(2-chloroethanone): Similar structure but with chloroethanone groups instead of quinoxaline.

    Bis(phthalimido)piperazine: Contains phthalimido groups instead of quinoxaline.

    Piperazine-1,4-diylbis(2-aminopropyl): Features aminopropyl groups instead of quinoxaline.

Uniqueness

Piperazine-1,4-diylbis(quinoxalin-2-ylmethanone) is unique due to its dual quinoxaline moieties, which confer distinct chemical and biological properties. This structure allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

6960-18-5

Molecular Formula

C22H18N6O2

Molecular Weight

398.4 g/mol

IUPAC Name

[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-quinoxalin-2-ylmethanone

InChI

InChI=1S/C22H18N6O2/c29-21(19-13-23-15-5-1-3-7-17(15)25-19)27-9-11-28(12-10-27)22(30)20-14-24-16-6-2-4-8-18(16)26-20/h1-8,13-14H,9-12H2

InChI Key

KZQMEAROKQYFTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=NC3=CC=CC=C3N=C2)C(=O)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

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